(R)-(-)-1-Indanyl isocyanate
Overview
Description
®-(-)-1-Indanyl isocyanate is an organic compound that belongs to the class of isocyanates, which are characterized by the functional group R−N=C=O. This compound is notable for its chiral nature, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. The ®-(-) designation indicates that it is the right-handed enantiomer of 1-Indanyl isocyanate.
Mechanism of Action
Target of Action
The primary target of ®-(-)-1-Indanyl isocyanate, like other isocyanates, are biological molecules with nucleophilic properties, such as alcohols and amines . These molecules are abundant in various biological systems, playing crucial roles in numerous biochemical processes.
Mode of Action
®-(-)-1-Indanyl isocyanate interacts with its targets through a chemical reaction. Isocyanates are electrophiles, meaning they are attracted to electron-rich, or nucleophilic, regions of other molecules . When an isocyanate encounters a suitable nucleophile, it forms a covalent bond with it, resulting in a modification of the original molecule . This can lead to changes in the structure and function of the target molecule, potentially altering its role in biological processes.
Biochemical Pathways
Isocyanates in general are known to react with a variety of small molecules, such as water, alcohols, and amines . These reactions are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . The downstream effects of these reactions would depend on the specific context and environment in which they occur.
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of a compound greatly influence its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of ®-(-)-1-Indanyl isocyanate’s action would depend on the specific molecules it reacts with. For instance, if it reacts with molecules involved in cell signaling, it could potentially alter signal transduction pathways . If it reacts with structural proteins, it could affect the physical properties of cells or tissues
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ®-(-)-1-Indanyl isocyanate. Factors such as temperature, pH, and the presence of other reactive substances can affect the rate and extent of its reactions with target molecules .
Biochemical Analysis
Biochemical Properties
®-(-)-1-Indanyl isocyanate plays a significant role in biochemical reactions, particularly in the context of proteomics. It interacts with a variety of enzymes, proteins, and other biomolecules. The compound’s isocyanate group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity makes ®-(-)-1-Indanyl isocyanate a valuable tool for studying protein modifications and enzyme mechanisms .
Cellular Effects
The effects of ®-(-)-1-Indanyl isocyanate on various cell types and cellular processes are profound. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to covalently modify proteins can lead to changes in protein function, potentially altering cellular responses and metabolic pathways .
Molecular Mechanism
At the molecular level, ®-(-)-1-Indanyl isocyanate exerts its effects through covalent binding interactions with biomolecules. The isocyanate group reacts with nucleophilic amino acid residues, such as lysine and cysteine, on proteins and enzymes. This covalent modification can result in enzyme inhibition or activation, depending on the specific protein and the nature of the modification. Additionally, ®-(-)-1-Indanyl isocyanate can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-(-)-1-Indanyl isocyanate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ®-(-)-1-Indanyl isocyanate remains stable under specific conditions, but its reactivity can lead to gradual degradation and loss of activity. Long-term exposure to the compound can result in sustained modifications to cellular proteins, potentially leading to altered cellular functions .
Dosage Effects in Animal Models
The effects of ®-(-)-1-Indanyl isocyanate vary with different dosages in animal models. At low doses, the compound may selectively modify specific proteins, leading to subtle changes in cellular function. At high doses, ®-(-)-1-Indanyl isocyanate can cause widespread protein modifications, resulting in toxic or adverse effects. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and physiological responses .
Metabolic Pathways
®-(-)-1-Indanyl isocyanate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s reactivity allows it to modify key enzymes involved in metabolic processes, potentially altering the flow of metabolites and the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, ®-(-)-1-Indanyl isocyanate is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The distribution of ®-(-)-1-Indanyl isocyanate can affect its activity and function, as well as its potential to modify target proteins .
Subcellular Localization
The subcellular localization of ®-(-)-1-Indanyl isocyanate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization, as it may preferentially modify proteins in certain cellular regions. Understanding the subcellular distribution of ®-(-)-1-Indanyl isocyanate is crucial for elucidating its biochemical effects and mechanisms of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
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Phosgenation of Amines: : The most common method for preparing isocyanates, including ®-(-)-1-Indanyl isocyanate, involves the reaction of an amine with phosgene (COCl₂). The reaction proceeds via the formation of a carbamoyl chloride intermediate: [ \text{RNH}_2 + \text{COCl}_2 \rightarrow \text{RNCO} + 2 \text{HCl} ] This method requires careful handling due to the toxic nature of phosgene .
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Alternative Methods: : Other methods include the use of oxalyl chloride as a safer alternative to phosgene. Additionally, isocyanates can be synthesized through the Curtius rearrangement, where an acyl azide decomposes to form an isocyanate and nitrogen gas .
Industrial Production Methods
Industrial production of ®-(-)-1-Indanyl isocyanate typically involves large-scale phosgenation processes with stringent safety measures to handle phosgene. The use of continuous flow reactors can enhance safety and efficiency by minimizing the handling of hazardous intermediates .
Chemical Reactions Analysis
Types of Reactions
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Nucleophilic Addition: : ®-(-)-1-Indanyl isocyanate readily undergoes nucleophilic addition reactions with alcohols, amines, and water. These reactions typically result in the formation of urethanes, ureas, and carbamic acids, respectively .
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Hydrolysis: : In the presence of water, ®-(-)-1-Indanyl isocyanate hydrolyzes to form carbamic acid, which subsequently decomposes to an amine and carbon dioxide .
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Polymerization: : When reacted with diols or polyols, ®-(-)-1-Indanyl isocyanate forms polyurethanes, which are valuable in various industrial applications .
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes under mild conditions.
Amines: React with isocyanates to form ureas, often catalyzed by tertiary amines or metal salts.
Water: Reacts with isocyanates to form carbamic acids, which decompose to amines and carbon dioxide.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from hydrolysis.
Scientific Research Applications
®-(-)-1-Indanyl isocyanate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenyl isocyanate: Similar in structure but lacks the chiral center.
Methyl isocyanate: Smaller and more volatile, used in different industrial applications.
Toluene diisocyanate (TDI): A diisocyanate used in the production of polyurethanes.
Uniqueness
®-(-)-1-Indanyl isocyanate is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. This property is particularly important in the pharmaceutical industry, where the chirality of a drug can significantly impact its efficacy and safety .
Properties
IUPAC Name |
(1R)-1-isocyanato-2,3-dihydro-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-11-10-6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-6H2/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEHOPNFOYAYTA-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]1N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426974 | |
Record name | (R)-(-)-1-Indanyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
745783-80-6 | |
Record name | (R)-(-)-1-Indanyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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